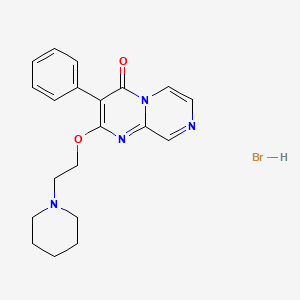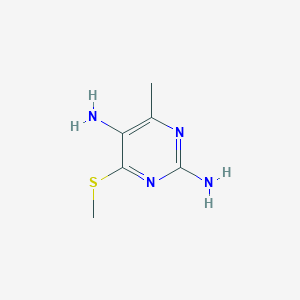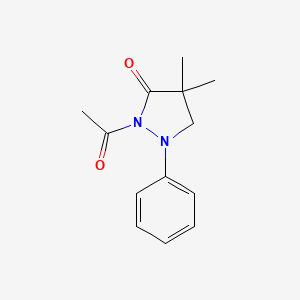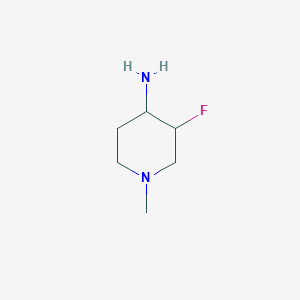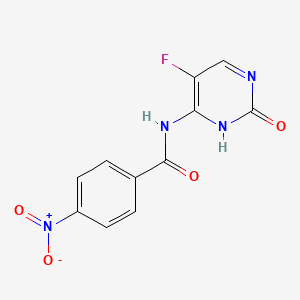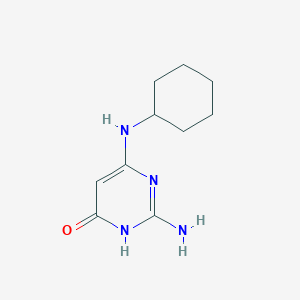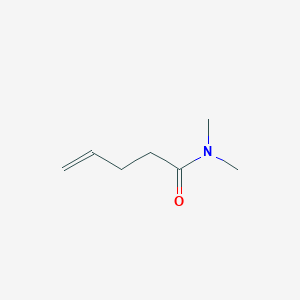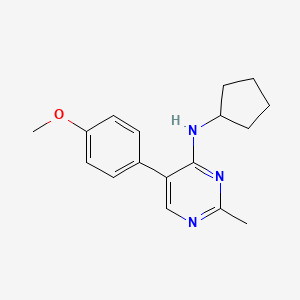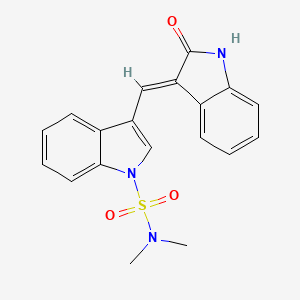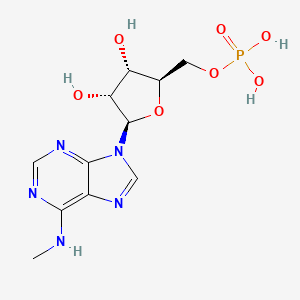
N6-Methyladenosine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides. This compound is characterized by its unique structure, which includes a purine base (adenine derivative) linked to a ribose sugar and a phosphate group. It is a crucial component in various biochemical processes and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization and amination steps to form the adenine derivative.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to introduce the phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. High-performance liquid chromatography (HPLC) and other analytical methods are used to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the purine base or the ribose sugar. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group. Reagents like nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized purine derivatives, while reduction can yield reduced sugar or base derivatives.
Applications De Recherche Scientifique
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular processes, including DNA and RNA synthesis. It is also used in studies related to nucleotide metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as kinases and polymerases.
Pathways: It is involved in pathways related to DNA and RNA synthesis, where it acts as a substrate or inhibitor, affecting the overall process of nucleic acid replication and repair.
Comparaison Avec Des Composés Similaires
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): Both compounds contain adenine and ribose, but ATP has three phosphate groups, making it a key energy carrier in cells.
Guanosine Monophosphate (GMP): Similar structure but contains guanine instead of adenine.
Cytidine Monophosphate (CMP): Contains cytosine as the base and is involved in RNA synthesis.
The uniqueness of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure and the presence of the methylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
4229-50-9 |
|---|---|
Formule moléculaire |
C11H16N5O7P |
Poids moléculaire |
361.25 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
WETVNPRPZIYMAC-IOSLPCCCSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


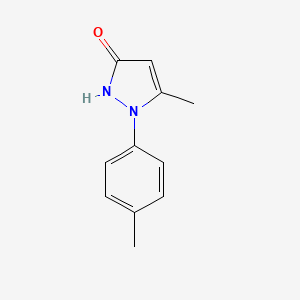
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
